1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-29-17-4-2-3-15(12-17)21-25-20(30-26-21)11-14-7-9-27(10-8-14)22(28)16-5-6-18(23)19(24)13-16/h2-6,12-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZZNKQCADIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775399-29-5) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including antiviral, antibacterial, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N3O3 |
| Molar Mass | 413.42 g/mol |
| Density | 1.292 g/cm³ (predicted) |
| Boiling Point | 597.1 °C (predicted) |
| pKa | -0.65 (predicted) |
Antiviral Activity
Research has shown that compounds similar to this compound exhibit notable antiviral properties. For instance, derivatives of piperidine have been evaluated for their activity against various viruses, including HIV and HSV-1. One study reported that certain piperazine derivatives demonstrated moderate protection against CVB-2 and effective action against HSV-1 with a cytotoxic concentration (CC50) of 92 μM in Vero cells .
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. In vitro studies have indicated that similar piperidine derivatives possess activity against a range of bacterial strains. For example, derivatives were tested for their efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
Study on Antiviral Efficacy
A significant study focused on the synthesis and evaluation of new piperidine derivatives found that modifications to the piperidine structure could enhance antiviral activity. The research highlighted the importance of substituents on the phenyl rings in determining the efficacy against viral strains .
Antimalarial Activity
Another area of interest is the antimalarial activity exhibited by related compounds. A specific derivative demonstrated effectiveness against chloroquine-resistant strains of Plasmodium falciparum in vitro and showed promising results in vivo in murine models . This suggests that modifications similar to those present in this compound could lead to new antimalarial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Piperidine Derivatives with Oxadiazole Substituents
- V-0219 (4-{[1-({3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Piperidin-3-yl]Methyl}Morpholine): Replaces the 3,4-difluorobenzoyl group with a morpholine ring and substitutes the 3-methoxyphenyl group with a 4-(trifluoromethyl)phenyl on the oxadiazole. Exhibits subnanomolar potency as a GLP-1R positive allosteric modulator (PAM), enhancing insulin secretion . Key Difference: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine :
- Substitutes 3,4-difluorobenzoyl with 2,4-dimethoxybenzoyl and replaces the 3-methoxyphenyl with 4-fluorophenyl.
- Molecular weight: 425.45 g/mol (vs. ~437 g/mol for the target compound).
- Key Difference : Dimethoxy groups may improve solubility but reduce membrane permeability compared to fluorine substituents .
Benzoyl Group Modifications
- 1-(4-Ethylbenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine: Replaces 3,4-difluorobenzoyl with 4-ethylbenzoyl. Molecular weight: 393.45 g/mol.
Oxadiazole Ring Modifications
3-(4-Fluorophenyl)-5-(Piperidin-3-yl)-1,2,4-Oxadiazole :
- 4-(3-Benzyl-1,2,4-Oxadiazol-5-yl)Piperidine: Substitutes the aryl group with a benzyl moiety.
Pharmacological and Physicochemical Properties
Mechanistic and Selectivity Insights
- V-0219 : Binds to an allosteric site on GLP-1R, stabilizing the active conformation. The trifluoromethyl group enhances hydrophobic interactions with receptor subpockets .
- Target Compound : The 3,4-difluorobenzoyl group may engage in halogen bonding with polar residues (e.g., tyrosine or lysine), while the methoxyphenyl group could participate in π-π stacking .
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring from aryl carboxylic acids via cyclization with thiosemicarbazide or hydrazine derivatives under reflux conditions .
- Step 2: Introduction of the piperidine moiety. For example, nucleophilic substitution using 4-bromomethyl intermediates (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) in polar aprotic solvents like DMF with a base (e.g., LiH) .
- Step 3: Functionalization of the piperidine nitrogen with 3,4-difluorobenzoyl groups using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane .
Key Analytical Techniques: - Structural Confirmation: Use -NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and LC-MS for molecular ion peaks .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic methods is employed:
- NMR Spectroscopy: - and -NMR identify substituent integration and carbon environments (e.g., oxadiazole carbons at 165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula (e.g., [M+H] peak matching calculated mass ± 2 ppm) .
- X-ray Crystallography (if crystalline): SHELX programs refine crystal structures to validate bond lengths/angles and spatial arrangements .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Data Preparation: Curate a dataset of structurally similar piperidine-oxadiazole derivatives with reported bioactivity (e.g., IC) and convert to pIC values for normal distribution .
- Descriptor Calculation: Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area) and MedChem Designer™ for scaffold diversity analysis .
- Model Validation: Apply partial least squares (PLS) regression with cross-validation (e.g., ) to correlate descriptors with activity. For example, increasing lipophilicity (logP) may enhance blood-brain barrier penetration but reduce solubility .
Q. What experimental strategies resolve contradictions in bioactivity data across similar compounds?
Methodological Answer:
- Dose-Response Reproducibility: Conduct triplicate assays (e.g., serotonin transporter inhibition) with strict control of cell lines (e.g., HEK-293 expressing SERT) and normalize data to reference inhibitors (e.g., fluoxetine) .
- Structural Analog Comparison: Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) using pairwise t-tests to identify statistically significant () activity differences .
- Target Engagement Studies: Use radioligand binding assays (e.g., -paroxetine for SERT) to confirm target specificity and rule off-target effects .
Q. How are computational docking studies applied to predict binding modes with therapeutic targets?
Methodological Answer:
- Target Selection: Prioritize receptors with structural homology to known targets of piperidine derivatives (e.g., GLP-1R for antidiabetic activity) .
- Docking Workflow:
- Prepare the protein structure (e.g., PDB ID 6VC7 for GLP-1R) by removing water and adding hydrogens.
- Generate ligand conformers with OpenBabel and dock using AutoDock Vina with a grid box covering the orthosteric site .
- Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability (RMSD < 2.0 Å) .
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Hepatic Microsomes: Incubate the compound with human liver microsomes (HLM) and NADPH, then quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate using first-order kinetics .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC values. A >50% inhibition at 10 μM suggests high metabolic liability .
- In Silico Predictions: ADMET Predictor™ estimates phase I/II metabolism sites (e.g., demethylation of the methoxyphenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
